molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1593650
CAS No.: 41727-48-4
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3,5-dichlorobenzoate typically involves the esterification of 4-amino-3,5-dichlorobenzoic acid. One common method includes the reaction of 4-amino-3,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures to maintain the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

Methyl 4-amino-3,5-dichlorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups on the benzene ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Methyl 3-amino-4,5-dichlorobenzoate
  • Methyl 4-amino-3-chlorobenzoate
  • Ethyl 4-amino-3,5-dichlorobenzoate
  • Methyl 3-amino-4-chlorobenzoate

Comparison: Methyl 4-amino-3,5-dichlorobenzoate is unique due to the specific positioning of the amino and dichloro groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .

Properties

IUPAC Name

methyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKFAUAYVGHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345487
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-48-4
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3,5-dichlorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (25 g.) in dry chloroform (250 ml.) was treated dropwise with sulphuryl chloride (10 ml.) and the mixture heated at reflux for 4 hours. A further supply of sulphuryl chloride (10 ml.) was added and heating continued for a further 2 hours. The reaction mixture was poured onto ice and 2N sodium hydroxide solution was added. The organic solution was separated and the aqueous phase extracted with ethyl acetate. The combined organic solution was dried (anhydrous magnesium sulphate) and evaporated to give methyl 4-amino-3,5-dichlorobenzoate as a solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
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250 mL
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reactant
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

conc. H2SO4 (2.5 mL, 97.04 mmol) was added drop wise to a stirred solution of 4-amino-3,5-dichlorobenzoic acid (10.0 g, 48.54 mmol) in MeOH (150 mL) at 0° C. and the reaction mixture was then stirred at 80° C. for 8 h. The volatiles were evaporated; ice-water was added to the residue and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to afford the title compound as a white solid (7.5 g, 70%): 1H NMR (300 MHz, DMSO-d6) δ 8.05 (s, 2H), 3.96 (s, 3H); ESIMS m/z 282 ([M]+); IR (KBr): 1733, 762, 514 cm−1.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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Name
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

2,6 -Dichloro-4-methoxycarbonylaniline (melting point: 72°-74°C) was prepared by introducing two chlorine atoms into the anilino nucleus using the method of Cohen; J. CHEM. SOC.; Vol. 81, Page 1336 (1902). The aniline was converted to 2,6 -dichloro-4-methoxycarbonylphenylhydrazine in a sodium nitritestannous chloride system using the method of D. S. Tarbell et al; JOURNAL OF THE AMERICAN CHEMICAL SOCIETY; Vol. 70, Page 1384 (1948). The melting point of the product was 130°-135°C.
[Compound]
Name
anilino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,6 -dichloro-4-methoxycarbonylphenylhydrazine
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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